molecular formula C17H21ClN4O B2930500 2-Chloro-1-[4-[(1-phenylpyrazol-4-yl)methyl]piperazin-1-yl]propan-1-one CAS No. 2411256-33-0

2-Chloro-1-[4-[(1-phenylpyrazol-4-yl)methyl]piperazin-1-yl]propan-1-one

Cat. No. B2930500
CAS RN: 2411256-33-0
M. Wt: 332.83
InChI Key: LWQYBJNTOYZXEL-UHFFFAOYSA-N
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Description

The compound “2-Chloro-1-[4-[(1-phenylpyrazol-4-yl)methyl]piperazin-1-yl]propan-1-one” is a complex organic molecule. It contains a piperazine ring, which is a common structural motif found in many pharmaceuticals . The molecule also contains a phenylpyrazole group, which is a common structure in many pesticides and pharmaceuticals .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the chloro group might be susceptible to nucleophilic substitution reactions, and the carbonyl group could potentially undergo addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make it soluble in polar solvents .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be a pharmaceutical, it might interact with biological receptors or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide an accurate assessment .

Future Directions

The future research directions for this compound could include further studies to determine its physical and chemical properties, potential uses, and safety profile .

properties

IUPAC Name

2-chloro-1-[4-[(1-phenylpyrazol-4-yl)methyl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O/c1-14(18)17(23)21-9-7-20(8-10-21)12-15-11-19-22(13-15)16-5-3-2-4-6-16/h2-6,11,13-14H,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQYBJNTOYZXEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)CC2=CN(N=C2)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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